molecular formula C7H14Cl2S2 B14585893 Disulfide, dichloromethyl hexyl CAS No. 61079-17-2

Disulfide, dichloromethyl hexyl

Cat. No.: B14585893
CAS No.: 61079-17-2
M. Wt: 233.2 g/mol
InChI Key: XGVNEHCROOMBMO-UHFFFAOYSA-N
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Description

Disulfide, dichloromethyl hexyl is an organic compound containing a disulfide bond, which is characterized by the presence of a sulfur-sulfur (S-S) linkage. Disulfides are commonly found in various chemical and biological systems and play a crucial role in stabilizing protein structures through the formation of disulfide bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .

Industrial Production Methods

In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .

Major Products Formed

The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .

Mechanism of Action

The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .

Comparison with Similar Compounds

Disulfide, dichloromethyl hexyl can be compared to other disulfides and sulfur-containing compounds:

Similar compounds include:

  • Dimethyl disulfide (DMDS)
  • Diethyl disulfide (DEDS)
  • Dibutyl disulfide (DBDS)

Each of these compounds has unique properties and applications, making them valuable in different chemical and industrial contexts.

Properties

CAS No.

61079-17-2

Molecular Formula

C7H14Cl2S2

Molecular Weight

233.2 g/mol

IUPAC Name

1-(dichloromethyldisulfanyl)hexane

InChI

InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3

InChI Key

XGVNEHCROOMBMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSC(Cl)Cl

Origin of Product

United States

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